S-Hexylglutathione

説明

Overview of Research Significance in Biological Systems

S-Hexylglutathione is a significant molecule in biological research primarily due to its role as a competitive inhibitor of Glutathione (B108866) S-transferases (GSTs). medchemexpress.comscbt.com GSTs are a family of enzymes that play a crucial role in the detoxification of a wide range of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione. nih.govaacrjournals.org By inhibiting these enzymes, this compound allows researchers to study the function and importance of GSTs in various cellular processes.

One of the key applications of this compound is in affinity chromatography for the purification of GSTs and glutathione peroxidase. sigmaaldrich.comgbiosciences.com Its ability to bind to the active site of these enzymes makes it an effective ligand for their isolation and study. gbiosciences.com Furthermore, research has utilized this compound to investigate the mechanisms of drug resistance, particularly in the context of cancer and insecticide resistance, where GSTs are often overexpressed. nih.govresearchgate.net For instance, it has been used as a synergist with insecticides to combat resistance in pests like the tick Rhipicephalus (Boophilus) microplus. nih.gov

Studies have also explored the potential of this compound in understanding cellular protection against oxidative stress and in the development of therapeutic agents. ontosight.ainetascientific.com Its antioxidant properties and its ability to modulate detoxification pathways are areas of active investigation. chemimpex.comnetascientific.com

Historical Context of this compound Research

Early research involving this compound focused on its utility in enzymology, particularly for the study and purification of Glutathione S-transferases. A 1986 study highlighted the differential use of this compound and glutathione affinity matrices to isolate a novel GST from rat liver, demonstrating its early application in protein purification. researchgate.net Later in 1988, this compound was used as a substrate analog to demonstrate the active site-directed irreversible inhibition of GSTs by a glutathione conjugate of tetrachloro-1,4-benzoquinone. nih.govresearchgate.net

Throughout the 1990s and 2000s, research expanded to explore the structural and functional interactions between this compound and various GST isoforms. For example, a 1998 study investigated the interactions of this compound with macrophage migration inhibitory factor, revealing insights into its binding properties. caymanchem.com Nuclear Magnetic Resonance (NMR) studies in the early 2000s provided detailed information on the conformational changes in human class Pi GST upon binding to this compound. cmu.edu X-ray crystallography has also been employed to determine the crystal structure of GSTs complexed with this compound, offering a detailed view of the binding interactions at the atomic level. rcsb.org More recent research has continued to utilize this compound as a tool to probe GST function in diverse organisms, from parasitic worms to insects, and to investigate its potential in overcoming drug resistance. nih.govd-nb.info

Table 2: Mentioned Chemical Compounds

Structure

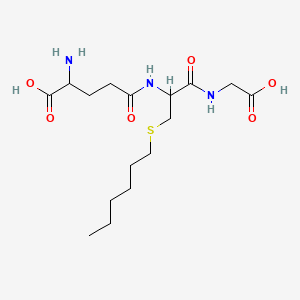

2D Structure

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJDWCWJDCOHDG-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24425-56-7 | |

| Record name | L-γ-Glutamyl-S-hexyl-L-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24425-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Hexylglutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXYLGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73SNN908F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Interactions and Mechanisms

Glutathione (B108866) S-Transferase (GST) Inhibition by S-Hexylglutathione

This compound (GTX) is a well-established inhibitor of Glutathione S-Transferase (GST) enzymes. nih.govcabidigitallibrary.org It is an S-substituted glutathione where the hydrogen of the thiol group is replaced by a hexyl group. medchemexpress.com This structural modification allows it to be widely used as a synergist with insecticides to combat resistance mechanisms in various organisms, including insects and vertebrates. nih.govnih.govresearchgate.net this compound's inhibitory action is crucial for studying the specificity and kinetics of GST enzymes.

This compound acts as a competitive inhibitor of Glutathione S-Transferases. cabidigitallibrary.orgmedchemexpress.comrcsb.org This mode of inhibition means that GTX competes with the natural substrate, glutathione (GSH), for binding to the active site of the enzyme. core.ac.ukplos.org The presence of this compound can suppress the time-dependent inhibition of GST by other compounds, indicating that it occupies the active site and prevents other molecules from binding. ucdavis.edu In studies with various GST isozymes, S-alkylated GSH analogues, including this compound, have consistently demonstrated competitive inhibition, with their inhibition constants (Ki) being determinable through methods like Dixon plots. oup.com

The inhibitory effect of this compound is not uniform across all GST isoforms, highlighting a degree of specificity. For instance, it has been used to study the kinetics of various GSTs, including those from different species and cellular locations. cabidigitallibrary.org The binding affinity of this compound can vary significantly between different GSTs. For porcine class pi GST, this compound has a dissociation constant (Kd) of 2 µM. core.ac.uk In the case of human GSTP1-1, the wild-type enzyme binds this compound with a Kd of 1.27 μM, while a Y49F mutant exhibits a lower affinity with a Kd of 3.7 μM. medchemexpress.com The kinetic mechanism for human Kappa class GST (hGSTk) follows a rapid equilibrium random sequential Bi Bi model. pdbj.org

This compound is a known inhibitor of mitochondrial membrane-bound glutathione transferase 1 (mtMGST1). caymanchem.com Studies have shown that this compound inhibits mtMGST1 with an IC50 value of 480 μM (or 0.48 mM). caymanchem.comnih.gov Unlike some other inhibitors that act indirectly on mtMGST1, the inhibition by GST inhibitors like this compound is direct and is not affected by the presence of detergents such as Triton X-100. nih.gov This suggests that this compound directly interacts with the enzyme itself, affecting its activity in both the inner and outer mitochondrial membranes. nih.gov

This compound exhibits inhibitory activity against a range of specific GST isoforms.

GSTA1-1: High-resolution crystal structures of human GSTA1-1 have been determined in complex with this compound, providing detailed insights into their interaction. nih.gov

GSTP1-1: this compound is a known inhibitor of human GSTP1-1. medchemexpress.commedchemexpress.com The binding thermodynamics of this compound to both wild-type and mutant forms of human GSTP1-1 have been studied, revealing that the binding is enthalpically favorable. nih.gov

RmGST: In the cattle tick Rhipicephalus microplus, enhanced activity of GST (RmGST) contributes to acaricide resistance. nih.govnih.govresearchgate.net this compound is used as a synergist to inhibit RmGST and preserve the effectiveness of insecticides. nih.govnih.govresearchgate.netdntb.gov.ua Molecular dynamics simulations have been employed to understand the binding of this compound to RmGST. nih.govnih.govresearchgate.net

The binding of this compound to GSTs involves interactions with specific regions of the enzyme's active site. The active site of a GST is comprised of two main components: the G-site, which binds glutathione, and the H-site, which binds the hydrophobic co-substrate. nih.govsci-hub.box

The hexyl group of this compound plays a crucial role in its binding to GSTs by interacting with the hydrophobic H-site. nih.govnih.gov This interaction is a key feature of its inhibitory mechanism.

Molecular dynamics simulations of RmGST show that the aliphatic hexyl chain of this compound protrudes into the H-site. nih.govnih.govresearchgate.net This occupation of the H-site by the hexyl moiety suggests a dual role for this compound: it prevents the binding of the natural substrate (GSH) and also blocks the binding of the xenobiotic co-substrate. nih.govnih.gov This dual action makes it an effective inhibitor.

The H-site is known to be variable among different GST classes, which contributes to the diversity in substrate specificity. sci-hub.box The interaction of the hexyl group with the H-site is primarily through non-specific apolar contacts, which provide additional binding energy and result in tighter binding compared to glutathione alone. core.ac.uk Crystal structure studies of various GSTs, including those from Anopheles dirus and Schistosoma japonicum, in complex with this compound have revealed the specific residues that form the H-site and interact with the hexyl chain. researchgate.netrcsb.org For example, in Schistosoma japonicum GST, the S-hexyl moiety binds in a pocket defined by side-chains from several loops and helices. researchgate.net In a delta class GST from Anopheles dirus, an "aromatic zipper" within the H-site contributes to a network of aromatic π-π interactions that are important for binding. rcsb.org

Table 1: Inhibition Data for this compound

| Enzyme/Isoform | Inhibition Parameter | Value | Reference |

|---|---|---|---|

| Porcine GST pi-class | Kd | 2 µM | core.ac.uk |

| Human GSTP1-1 (wild-type) | Kd | 1.27 µM | medchemexpress.com |

| Human GSTP1-1 (Y49F mutant) | Kd | 3.7 µM | medchemexpress.com |

| mtMGST1 | IC50 | 0.48 mM | caymanchem.com |

| GSTABP-H labeling | EC50 | 41.5 μM | sci-hub.box |

| GSTABP-G labeling | EC50 | 1.77 μM | sci-hub.box |

Binding Mechanisms with GSTs

Role of Specific Residues in Binding (e.g., Lys43, Arg99 in PxGSTσ)

Interaction with Glutathione Peroxidase

This compound can be utilized as a ligand in affinity chromatography for the purification of glutathione peroxidase. medchemexpress.comsigmaaldrich.com Rat liver microsomal glutathione transferase, which exhibits glutathione peroxidase activity, is inhibited by this compound in the micromolar range. nih.gov This inhibition disrupts the glutathione-dependent protection against lipid peroxidation. nih.gov However, a specific acidic glutathione S-transferase isoenzyme from carp (B13450389) liver, which also displays selenium-independent glutathione peroxidase activity, does not bind to this compound Sepharose 6B affinity matrix. tandfonline.com

Interaction with Macrophage Migration Inhibitory Factor (MIF)

Initial reports suggested that Macrophage Migration Inhibitory Factor (MIF) could interact with glutathione and this compound. nih.govnih.gov However, subsequent studies clarified that the observed interaction with glutathione was likely due to pH-induced unfolding of the protein rather than direct binding. nih.gov

In contrast to glutathione, MIF does bind to this compound, albeit with a relatively low affinity (Kd of 2.5 +/- 0.6 mM). nih.gov Using NMR spectroscopy, the binding site for this compound on MIF was identified to be clustered around the N-terminal proline residue. nih.gov This N-terminal proline is known to be the catalytic site for the dopachrome (B613829) tautomerase activity of MIF. nih.govresearchgate.net Consequently, the binding of this compound to this site inhibits this enzymatic activity. nih.gov Other molecules, such as isothiocyanates, also target this N-terminal proline to exert their inhibitory effects on MIF. researchgate.netepfl.ch

Inhibition of Dopachrome Tautomerase Activity

This compound has been identified as an inhibitor of the enzymatic activity of dopachrome tautomerase. nih.govcaymanchem.com This enzyme is involved in the melanin (B1238610) biosynthesis pathway, where it catalyzes the tautomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov

Research has demonstrated that this compound directly interacts with macrophage migration inhibitory factor (MIF), a protein that exhibits dopachrome tautomerase activity. nih.gov The binding of this compound to MIF occurs at the same catalytic site responsible for this tautomerase function. nih.gov This binding site is located in a cluster around the N-terminal proline of the MIF protein. nih.gov Consequently, the binding of this compound leads to the inhibition of the enzyme's catalytic activity. nih.gov

The inhibitory potency of this compound against the dopachrome tautomerase activity of MIF has been quantified, with a reported IC50 value of 3.3 mM. caymanchem.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

In contrast to this compound, the endogenous thiol compound glutathione does not appear to directly interact with or inhibit the dopachrome tautomerase activity of MIF under normal buffered conditions. nih.gov

The specific interaction and inhibition by this compound highlight its role as a tool for studying the enzymatic function of dopachrome tautomerase. nih.gov

Inhibition of Dopachrome Tautomerase by this compound

| Enzyme/Protein | Inhibitor | IC50 | Binding Site on Enzyme | Reference |

|---|---|---|---|---|

| Macrophage Migration Inhibitory Factor (MIF) | This compound | 3.3 mM | Catalytic site for dopachrome tautomerase activity, near N-terminal proline. | nih.govcaymanchem.com |

Detoxification Pathways

The Glutathione S-transferase (GST) superfamily of enzymes is central to cellular detoxification, a process known as Phase II metabolism. nih.govcore.ac.uk These enzymes protect cells by catalyzing the conjugation of reduced glutathione to a wide array of harmful substances. ebi.ac.ukebi.ac.uk

Glutathione S-transferases facilitate detoxification by binding glutathione at a specific site (the G-site) and promoting the nucleophilic attack of its thiol group on the electrophilic center of various toxic compounds, which bind at an adjacent hydrophobic site (the H-site). nih.govcore.ac.uk This conjugation reaction renders the toxins more water-soluble, allowing for their easier excretion from the cell. nih.gov The substrates for GSTs include a broad range of carcinogens, environmental toxins, therapeutic drugs, and byproducts of oxidative stress. medchemexpress.comebi.ac.uk

This compound plays a critical role in the study of this pathway, not by promoting detoxification, but by inhibiting it. It acts as a potent inhibitor of GSTs. nih.govportlandpress.com Research using crystallography and molecular dynamics has elucidated its mechanism of action. The glutathione portion of S-HG binds to the enzyme's G-site, while its hexyl chain occupies the adjacent hydrophobic H-site, which is normally reserved for the electrophilic toxin. nih.govnih.gov

In a study on the GST from the parasite Schistosoma japonicum, the binding of this compound was shown to make the H-site more hydrophobic. nih.govresearchgate.net Similarly, research on the GST from the cattle tick Rhipicephalus microplus revealed that the flexible hexyl group of this compound protrudes into the H-site. nih.gov This physical occupation of the H-site by the hexyl group effectively blocks toxic electrophiles and insecticides from binding to the enzyme, thereby preventing their conjugation and detoxification. nih.gov This inhibitory action makes this compound a valuable tool for investigating the function of GSTs and a potential synergist to enhance the efficacy of certain drugs or insecticides by overcoming metabolic resistance. nih.gov

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to neutralize them. GSTs contribute to cellular protection against oxidative stress by detoxifying toxic secondary products of membrane lipid peroxidation, such as 4-hydroxynon-2-enal. nih.gov These enzymes are multifunctional and help protect cells from chemical toxicity and oxidative damage. nih.gov

This compound, as a potent derivative of the natural antioxidant glutathione, possesses antioxidant properties and can help enhance cellular antioxidant capacity. chemimpex.comnetascientific.com Its primary role in oxidative stress research, however, is again linked to its function as a GST inhibitor. By inhibiting GSTs, this compound allows researchers to study the consequences of oxidative stress when these critical detoxification enzymes are non-functional. ebi.ac.uk This helps to clarify the specific role of different GST isoforms in protecting cells against oxidative damage and in regulating signaling pathways that respond to oxidative stress. mdpi.com

Conjugation to Exogenous and Endogenous Hydrophobic Electrophiles

Metabolic Regulation and Modulation

This compound's ability to selectively inhibit GSTs makes it a key compound for investigating specific metabolic pathways where these enzymes are involved.

Nitroglycerin is a medication used to produce vasodilation through the release of nitric oxide (NO), although the precise mechanism of this release has been a subject of investigation. nih.govnih.gov Glutathione S-transferases were implicated as being important in this process, as they are known to metabolize nitroglycerin. portlandpress.comresearchgate.net

| Treatment Condition | GST Activity Inhibition | Nitrite (NO₂⁻) Production Change | Nitric Oxide (NO) Release Change |

|---|---|---|---|

| Control (Nitroglycerin alone) | 0% | Baseline | Baseline |

| Nitroglycerin + 1 mM this compound | 96% | -78% | No Effect |

The metabolism of foreign compounds (xenobiotics), including many drugs, often occurs in two phases. researchgate.net Phase I reactions are followed by Phase II reactions, where enzymes like GSTs conjugate the metabolites to make them more easily excretable. researchgate.netpatsnap.com this compound is a widely used tool in drug metabolism research precisely because it is a competitive inhibitor of these crucial Phase II enzymes. medchemexpress.com

Researchers utilize this compound to:

Determine the involvement of GSTs: By observing how the metabolism of a new drug changes in the presence of this compound, researchers can determine if GST enzymes play a significant role in its breakdown. researchgate.netmdpi.com

Characterize specific GST isoforms: Its inhibitory activity helps in studying the substrate specificity and kinetics of different GST enzymes.

Purify GST enzymes: this compound is used as a ligand in affinity chromatography to isolate and purify GSTs and related enzymes like glutathione peroxidase from tissue samples for further study. nih.gov

Investigate drug resistance: In fields like cancer research and entomology, GSTs can confer resistance to drugs and insecticides by rapidly metabolizing them. nih.govmdpi.com this compound is used to block this resistance mechanism, helping to understand its basis and to design strategies to overcome it. nih.gov

Influence on Nitroglycerin Metabolism

Cellular Protection and Stress Response

This compound is instrumental in understanding the mechanisms of cellular protection and stress response, largely through its interaction with GSTs. chemimpex.comnetascientific.com GSTs are a key part of the cell's defense against toxic compounds and the harmful effects of stress. ebi.ac.ukebi.ac.uk

Neuroprotection Research

This compound (SHG), a synthetic analogue of the naturally occurring antioxidant glutathione (GSH), has been a subject of interest in neuroprotection research. ontosight.aichemimpex.com Unlike its parent compound, SHG lacks a free sulfhydryl group, a modification that significantly alters its biological activity, particularly in the context of neuronal health and vulnerability. nih.gov

Research has shown that while intracellular glutathione is critical for protecting neurons, elevated levels of its reduced form (GSH) in the extracellular space can paradoxically increase neuronal vulnerability under conditions of energy deprivation. nih.gov Studies on cultured cortical neurons demonstrated that introducing GSH during chemical hypoxia and glucose deprivation significantly increased cell death. nih.gov

In contrast, this compound was found to be inactive on its own but effectively attenuated the neurotoxic effects of both GSH and other sulfhydryl-containing reducing agents. nih.gov This suggests that SHG can modulate neuronal vulnerability by counteracting the detrimental effects of an altered extracellular environment caused by excessive reducing agents. nih.gov The neurotoxic effect of GSH in this context was blocked by an N-methyl-d-aspartate (NMDA) receptor antagonist, indicating the involvement of this receptor in the cell death pathway. nih.gov

| Compound | Effect on Neuronal Viability (in energy-deprived neurons) | Mechanism of Action |

| Reduced Glutathione (GSH) | Increases neuronal death in a concentration-dependent manner. nih.gov | Enhances NMDA receptor activation by altering the extracellular redox state. nih.gov |

| This compound (SHG) | Attenuates GSH-induced neuronal death. nih.gov | Lacks a free sulfhydryl group, preventing the redox modulation that leads to increased NMDA receptor activation. nih.gov |

| Oxidized Glutathione (GSSG) | Attenuates GSH-induced neuronal death. nih.gov | Similar to SHG, it lacks a free sulfhydryl group and does not promote the same redox shift as GSH. nih.gov |

This table summarizes findings from a study on cultured cortical neurons subjected to chemical hypoxia and glucose deprivation.

The neuroprotective action of this compound is closely linked to its influence on the extracellular redox state. The redox environment outside of cells is a delicate balance that can influence the function of membrane receptors, including the NMDA receptor. nih.gov The presence of high concentrations of reduced glutathione (GSH) can shift this balance, leading to a reductive state that potentiates NMDA receptor activity and subsequent excitotoxicity, especially when neurons are metabolically compromised. nih.gov

This compound, by lacking the capacity to create this reductive shift, helps to maintain a more stable extracellular redox environment. nih.gov Its ability to counteract the effects of GSH suggests that it competes for binding sites or otherwise interferes with the process by which GSH enhances NMDA receptor function, thereby preventing the cascade of events that leads to neuronal loss during energy depletion. nih.gov

Modulation of Neuronal Vulnerability

Implications in Insecticide Resistance

The development of resistance to chemical insecticides is a significant challenge in agriculture and public health. A primary mechanism of this resistance involves the enhanced metabolic activity of detoxification enzymes, particularly Glutathione S-transferases (GSTs). nih.govmdpi.commdpi.com this compound has emerged as a key tool in studying and potentially overcoming this resistance. nih.govresearchgate.netnih.gov

This compound is a known inhibitor of GSTs and is widely used as a synergist to enhance the effectiveness of insecticides. nih.govresearchgate.netacademicanalytics.com Synergists are compounds that, while having little to no insecticidal activity on their own, increase the potency of active insecticides. valent.com In insects and ticks that have developed resistance by upregulating their GST activity, these enzymes rapidly detoxify insecticides by conjugating them with glutathione, rendering them harmless and easy to excrete. nih.govmdpi.commdpi.com

By inhibiting GSTs, this compound prevents this detoxification process. nih.govnih.gov This allows the insecticide to remain in its active form for longer, increasing its chances of reaching its target site and exerting its toxic effect. This synergistic action helps to restore the efficacy of insecticides against resistant pest populations. nih.govresearchgate.net

The southern cattle tick, Rhipicephalus microplus, is a major pest in the livestock industry that has developed widespread resistance to acaricides (pesticides targeting ticks). nih.govmdpi.com A key factor in this resistance is the tick's Glutathione S-transferase enzyme (RmGST). nih.govresearchgate.netnih.gov RmGST detoxifies acaricides by catalyzing their conjugation with glutathione. researchgate.net

Molecular dynamics simulations have elucidated the mechanism by which this compound (referred to as GTX in these studies) inhibits RmGST. nih.govresearchgate.netnih.gov The enzyme has two crucial active sites: the G-site, which binds glutathione, and the H-site, a hydrophobic pocket that binds the insecticide. nih.govresearchgate.net

Glutathione (GSH) Binding : The native substrate, GSH, binds tightly and rigidly within the G-site. nih.govnih.gov

This compound (GTX) Binding : GTX, being more flexible, occupies both the G-site and the H-site simultaneously. nih.govresearchgate.net Its hexyl "tail" protrudes directly into the hydrophobic H-site. nih.govresearchgate.net

This dual occupation has a profound inhibitory effect. It not only prevents glutathione from binding to the G-site but also physically blocks the H-site, preventing the insecticide from entering the active site for detoxification. nih.govresearchgate.net This detailed understanding of GTX's binding mechanism provides a foundation for designing novel and more potent inhibitors to combat acaricide resistance. nih.gov

| Ligand | Binding Site Occupancy in R. microplus GST | Key Interactions & Conformation | Implication for Enzyme Activity |

| Glutathione (GSH) | Binds rigidly within the G-site. nih.govnih.gov | The peptide backbone interacts with multiple residues; the thiol group is directed towards a key catalytic residue (Y7). nih.govnih.gov | Allows for the normal catalytic conjugation and detoxification of insecticides. nih.gov |

| This compound (GTX) | Flexible; occupies both the G-site and the H-site. nih.govresearchgate.net | The aliphatic hexyl group extends into the H-site, allowing the peptide core to be flexible. nih.govresearchgate.net | Prevents both glutathione and insecticide binding, thereby inhibiting the detoxification reaction. nih.govresearchgate.net |

This table contrasts the binding modes of Glutathione (GSH) and its inhibitor this compound (GTX) to the Glutathione S-transferase enzyme from the cattle tick R. microplus.

Potential in Anti-Cancer Research

A significant hurdle in cancer chemotherapy is the development of drug resistance. tandfonline.comnih.gov One mechanism by which tumor cells become resistant is through the overexpression of Glutathione S-transferases (GSTs), particularly the Pi class isozyme, GSTP1-1. tandfonline.comresearchgate.net These enzymes can detoxify a range of anti-cancer drugs, such as alkylating agents, by conjugating them with glutathione, which reduces their effectiveness. tandfonline.comnih.gov

This compound, as a potent inhibitor of GSTs, is a valuable compound in research aimed at overcoming this form of drug resistance. chemimpex.comresearchgate.netmedchemexpress.com By inhibiting the GST enzymes within cancer cells, this compound could prevent the detoxification of chemotherapeutic agents. tandfonline.com This would increase the intracellular concentration and efficacy of the anti-cancer drugs, potentially re-sensitizing resistant tumors to treatment. medchemexpress.com The development of selective GSTP1-1 inhibitors is a key strategy, as it could enhance the therapeutic outcomes of existing anti-cancer treatments. tandfonline.com this compound serves as a foundational model compound for these studies. researchgate.net

Role in Cellular Processes and Biological Systems

Enhancement of Drug Bioavailability in Cancer Therapies

The efficacy of many chemotherapeutic agents is frequently compromised by the development of multidrug resistance (MDR) within cancer cells. tandfonline.com One of the key mechanisms underlying this resistance is the detoxification of anticancer drugs by cellular enzymes, which reduces their intracellular concentration and, consequently, their therapeutic impact. tandfonline.commdpi.com this compound has been identified as a significant inhibitor of a key family of enzymes involved in this process, the Glutathione (B108866) S-transferases (GSTs), suggesting its potential role in enhancing the bioavailability and effectiveness of certain cancer therapies. dovepress.com

Research has established that Glutathione S-transferases are a superfamily of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including numerous anticancer drugs. tandfonline.commdpi.com This conjugation reaction typically results in the detoxification of the therapeutic agent, rendering it more water-soluble and facilitating its removal from the cell. tandfonline.com This process is often a crucial step in cellular defense against xenobiotics but becomes a major obstacle in chemotherapy. mdpi.com The resulting glutathione S-conjugates are then often actively transported out of the cell by membrane proteins like the Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp), further decreasing the intracellular drug concentration. tandfonline.comnih.gov

The overexpression of certain GST isoforms, particularly GSTP1 (Pi-class), is a common feature in various drug-resistant cancer cell lines and tumors. dovepress.comnih.govtandfonline.com Studies have demonstrated a direct link between elevated GSTP1 levels and resistance to drugs such as doxorubicin (B1662922). nih.govtandfonline.com For instance, a doxorubicin-resistant human carcinoma cell line (HEp2A) showed significantly greater total GST activity and GSTP class enzyme expression compared to the sensitive parent cell line. nih.gov Transfecting sensitive cells with human GSTP1 was sufficient to increase doxorubicin resistance threefold. nih.gov

This compound functions as a competitive inhibitor of Glutathione S-transferase. nih.gov By binding to the active site of the GST enzyme, this compound prevents it from interacting with and inactivating chemotherapeutic drugs. This inhibition of GST activity is a critical strategy for overcoming MDR. By blocking the primary detoxification pathway for certain drugs, GST inhibitors can increase the intracellular accumulation and retention of the active, unconjugated chemotherapeutic agent, thereby enhancing its bioavailability at the target site and restoring its cytotoxic efficacy. dovepress.comeurekalert.org

While direct clinical studies on this compound are limited, research on other GST inhibitors illustrates the therapeutic principle. For example, the GST inhibitor curcumin (B1669340) was shown to enhance the cytotoxicity of doxorubicin in resistant HEp2A cells, particularly when the efflux pump barrier was also compromised. nih.gov Similarly, the co-administration of the GST inhibitor ethacrynic acid with platinum-based drugs in nanoparticle formulations showed a synergistic anticancer effect, attributed to the suppression of GSH-mediated detoxification. Another inhibitor, 2,2'-dihydroxychalcone, sensitized human colon cancer cells to chlorambucil (B1668637) and melphalan (B128) by inhibiting both GST activity and the subsequent export of the drug conjugates. spandidos-publications.com These findings support the mechanism by which this compound, as a potent GST inhibitor, can enhance the bioavailability and effectiveness of anticancer drugs that are substrates for GST-mediated detoxification.

The table below summarizes the inhibitory characteristics of this compound and other compounds on Glutathione S-transferase, as reported in various studies.

Table 1: Inhibitory Effects on Glutathione S-transferase (GST)

| Compound | Target/System | Effect | Value | Citation |

|---|---|---|---|---|

| This compound (GSX) | Mango Glutathione S-transferase (MiGSTU) | Affinity (Kd) | 7.8 µM | nih.gov |

| Progesterone | GST P1-1 | Inhibition (IC50) | 1.4 µM | tandfonline.com |

| Sulphasalazine | GST M1-1 | Inhibition (IC50) | 0.3 µM | tandfonline.com |

| 2,2'-Dihydroxychalcone (2,2'DHC) | Human Colon Cancer Cell GST | Inhibition (IC50) | 28.9 µM | spandidos-publications.com |

| Curcumin | HEp2A Cells | Chemosensitization | Not specified | nih.gov |

| Ethacrynic Acid (EA) | GSTP1 | Inhibition | Classic Inhibitor | dovepress.com |

Compound List

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Glutathione |

| Doxorubicin |

| Curcumin |

| Verapamil |

| Ethacrynic Acid |

| Cisplatin |

| Chlorambucil |

| Melphalan |

| 2,2'-Dihydroxychalcone |

| Progesterone |

Research Methodologies and Applications

Affinity Chromatography Ligandmedchemexpress.comsigmaaldrich.comcaymanchem.comcaymanchem.comsigmaaldrich.com

S-hexylglutathione is widely used as a ligand in affinity chromatography, a technique that separates and purifies proteins based on their specific binding to a molecule (the ligand) that is covalently attached to a solid support. sigmaaldrich.comcaymanchem.comsigmaaldrich.comgbiosciences.com The this compound is typically coupled to an agarose (B213101) matrix to create the affinity resin. gbiosciences.comscispace.com This method is particularly effective for isolating proteins that naturally bind to glutathione (B108866) (GSH) or its derivatives. sigmaaldrich.comcaymanchem.com

Purification of Glutathione S-Transferases (GSTs)medchemexpress.comsigmaaldrich.comcaymanchem.comcaymanchem.comsigmaaldrich.com

One of the most prominent applications of this compound affinity chromatography is the purification of Glutathione S-Transferases (GSTs). medchemexpress.comsigmaaldrich.comcaymanchem.comsigmaaldrich.com GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. plos.org The affinity matrix selectively binds to GSTs, allowing for their separation from other proteins in a crude cell or tissue extract. gbiosciences.comwho.int

The process generally involves passing a cell lysate through a column packed with this compound-agarose. who.intnih.gov The GSTs bind to the immobilized this compound, while other proteins pass through. who.int After washing the column to remove non-specifically bound proteins, the purified GSTs are eluted. scispace.comwho.int Elution can be achieved by using a solution containing a high concentration of free this compound or by changing the pH or ionic strength of the buffer. scispace.comwho.int

This method has been successfully employed to purify GSTs from various sources, including:

Sheep liver caymanchem.comnih.gov

Human placenta scispace.com

Maize nih.gov

Rat liver, lung, and testis portlandpress.comcapes.gov.brcapes.gov.br

Rabbit hepatic tissue nih.gov

Onion bulbs sciencepublishinggroup.com

The mosquito Aedes aegypti who.int

In some cases, this compound affinity chromatography is used in combination with other purification techniques, such as ion-exchange chromatography, to isolate specific GST isoenzymes. nih.govnih.govportlandpress.comsciencepublishinggroup.com For instance, in a study on onion GSTs, three distinct GST peaks were separated using DEAE cellulose (B213188) column chromatography before further purification on an this compound-agarose column. sciencepublishinggroup.com

The binding affinity of different GST isoenzymes to this compound can vary. core.ac.uk This differential affinity can be exploited to separate different GST subunits. core.ac.uk For example, studies on rodent GSTs have shown that subunits can be eluted from an this compound-Sepharose column in a specific order (Ya, Yc, Yf, and Yb) by applying a gradient of a competing ligand. core.ac.uk

Table 1: Examples of GST Purification using this compound Affinity Chromatography

| Source Organism | Tissue/Cell | Purification Fold (approx.) | Elution Method | Reference |

|---|---|---|---|---|

| Maize (Zea mays) | Etiolated shoots | 200 | This compound | nih.gov |

| Onion (Allium cepa) | Bulb | 15.8 - 34.5 | Not specified | sciencepublishinggroup.com |

| Sheep | Liver | Not specified | Not specified | caymanchem.comnih.gov |

| Rat | Lung | 200 | Not specified | capes.gov.br |

| Human | Placenta | Not specified | This compound | scispace.com |

Purification of Glutathione Peroxidasesigmaaldrich.comcaymanchem.comsigmaaldrich.com

This compound affinity chromatography is also a useful tool for the purification of Glutathione Peroxidase (GPx). sigmaaldrich.comsigmaaldrich.com GPx enzymes are crucial antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione as a reducing agent. Similar to GSTs, GPx enzymes can bind to the this compound ligand, enabling their separation and purification. sigmaaldrich.com

In studies involving sheep liver, this compound affinity chromatography was instrumental in purifying glutathione S-transferases that also exhibited glutathione peroxidase activity. nih.gov This method allowed for the recovery of a significant portion of the initial glutathione peroxidase activity from the liver homogenate. nih.gov Furthermore, research on rat liver nuclei demonstrated that a partially purified nuclear glutathione S-transferase with glutathione peroxidase activity could be isolated using an this compound affinity column. nih.gov

Characterization of this compound-Binding Proteinsnih.gov

Beyond the purification of known enzymes like GSTs and GPx, this compound affinity chromatography is a valuable technique for identifying and characterizing other proteins that have an affinity for this ligand. nih.gov This approach has led to the discovery of novel this compound-binding proteins.

In a study of human hepatocellular carcinoma, this compound-Sepharose affinity chromatography was used to investigate proteins that bind to this matrix. nih.govportlandpress.comjst.go.jpresearcher.life The researchers were able to separate mitochondrial enoyl-CoA isomerase from an Alpha-class GST. nih.govportlandpress.comjst.go.jpresearcher.life This was a significant finding as it was previously suggested that these two proteins might be identical. nih.gov By using a combination of affinity chromatography and chromatofocusing, the study demonstrated that the Alpha-class GST and enoyl-CoA isomerase are distinct proteins, although both bind to the this compound matrix. nih.gov

The same study on human hepatocellular carcinoma also led to the identification of another this compound-binding protein: carbonyl reductase. nih.gov A 33 kDa protein that bound to the affinity column was further purified and identified as carbonyl reductase based on its enzymatic activity and amino acid sequencing. nih.gov This protein did not show any cross-reactivity with anti-GST antibodies, confirming it was not a GST isoenzyme. nih.gov Similarly, carbonyl reductase from chick liver was identified after being co-purified with GSTs on an this compound affinity column. researchgate.net

Separation of Enoyl-CoA Isomerase

Enzyme Inhibition Studiesmedchemexpress.comsigmaaldrich.comcaymanchem.comcaymanchem.commedchemexpress.comportlandpress.com

This compound also serves as a competitive inhibitor of glutathione S-transferases. medchemexpress.commedchemexpress.com It binds to the active site of the enzyme, competing with the natural substrate, glutathione. portlandpress.comresearchgate.net This inhibitory property is utilized in studies to understand the kinetics and specificity of GSTs and other enzymes. sigmaaldrich.comresearchgate.net

This compound has been used to investigate the inhibition of various GST isoenzymes. nih.gov For example, it was shown to inhibit the activity of two class mu GST isozymes from rabbit liver towards the substrate 1-chloro-2,4-dinitrobenzene (B32670). nih.gov In another study, this compound was used as a competitive inhibitor to protect GSTs from irreversible inhibition by other compounds, confirming that the irreversible inhibitor was acting at the active site. researchgate.net

The inhibitory effect of S-alkyl glutathiones, including this compound, is dependent on the length of the alkyl chain, with longer chains generally resulting in greater inhibition. plos.org For instance, at a concentration of 58 µM, this compound caused 58% inhibition of Schistosoma japonicum GST, while S-octylglutathione caused 83% inhibition. plos.org

Furthermore, this compound has been shown to inhibit mitochondrial membrane-bound microsomal glutathione S-transferase 1 (mtMGST1) with an IC50 value of 0.48 mM. caymanchem.com It also inhibits the dopachrome (B613829) tautomerase activity of macrophage migration inhibitory factor (MIF) with an IC50 of 3.3 mM. caymanchem.com

Table 2: Inhibition Constants for this compound

| Enzyme | Organism/System | Inhibition Type | IC50 / Kd | Reference |

|---|---|---|---|---|

| Glutathione S-Transferase (GST) | Schistosoma japonicum | Competitive | 58% inhibition at 58 µM | plos.org |

| mtMGST1 | Not specified | Not specified | 0.48 mM | caymanchem.com |

| Macrophage Migration Inhibitory Factor (MIF) | Not specified | Not specified | 3.3 mM | caymanchem.com |

| Human Glutathione Transferase P1-1 (wild-type) | Human | Not specified | Kd = 1.27 µM | medchemexpress.com |

| Human Glutathione Transferase P1-1 (Y49F mutant) | Human | Not specified | Kd = 3.7 µM | medchemexpress.com |

| PxGSTσ | Plutella xylostella | Not specified | IC50 = 8.83 ± 1.14 μM | acs.org |

Assessment of Enzyme Specificity and Kinetics

This compound serves as a valuable tool for probing the specificity and kinetics of various enzymes, most notably Glutathione S-transferases (GSTs). krackeler.com It is frequently employed as an inhibitor in kinetic studies to elucidate the mechanisms of these enzymes. krackeler.com For instance, it has been utilized to investigate the kinetics of mitochondrial membrane-bound glutathione transferase(s) (mtMGST1). krackeler.com The inhibitory properties of this compound allow researchers to characterize the active site and understand substrate preferences.

Kinetic analyses have been performed on various GSTs. For the rat erythrocyte GST, the Km values for 1-chloro-2,4-dinitrobenzene and glutathione were determined to be 1.0 mM and 0.142 mM, respectively. nih.gov In studies of a Y49F mutant of human glutathione S-transferase P1-1 (hGST P1-1), isothermal titration calorimetry and fluorescence spectroscopy were used to investigate the thermodynamics of binding for both glutathione (GSH) and this compound. rcsb.org The binding of these ligands was found to be enthalpically favorable and entropically unfavorable. rcsb.org The affinity of this compound for the Y49F mutant was lower than for the wild-type enzyme, with a dissociation constant (Kd) of 3.7 µM for the mutant compared to 1.27 µM for the wild-type. medchemexpress.com

The binding of this compound to the Y49F mutant of hGST P1-1 resulted in a heat capacity change of -333.6 +/- 28.8 cal K⁻¹ mol⁻¹. rcsb.org This thermodynamic data, combined with kinetic parameters, provides a detailed picture of the enzyme-ligand interaction.

Investigation of Reversible Inhibition

This compound is widely characterized as a competitive and reversible inhibitor of Glutathione S-transferases. medchemexpress.commedchemexpress.euscbt.com This property is exploited to study enzyme function, as the reversible nature of the inhibition allows for the dissociation of the inhibitor and the recovery of enzyme activity. nih.gov For example, when equine liver GST was incubated with this compound, its activity was significantly inhibited; however, after removal of the inhibitor, the enzyme regained its full original activity. nih.gov

The mechanism of inhibition often involves this compound competing with the natural substrate, glutathione (GSH), for binding at the active site. nih.gov In the case of rat erythrocyte GST, this compound was found to be a competitive inhibitor with respect to glutathione, with a Ki of 5 µM. nih.gov The concentration of this compound required to produce 50% inhibition (I50) for this enzyme was 34 µM. nih.gov This competitive inhibition indicates that this compound directly interacts with the active site, a finding that is further supported by protection from irreversible inhibitors when this compound is bound. researchgate.net

The reversible binding of this compound has been demonstrated across various GSTs, including those from parasitic organisms like Plasmodium falciparum and nematodes. uniprot.orgird.fr

Structural Biology Approaches

X-ray Crystallography of this compound-Protein Complexes

X-ray crystallography has been instrumental in visualizing the atomic-level interactions between this compound and various proteins, primarily Glutathione S-transferases. These structural studies provide a static yet detailed snapshot of the inhibitor bound within the enzyme's active site.

High-resolution crystal structures of human GSTA1-1 in complex with this compound have been determined at resolutions as high as 1.3 Å. pbrg.hurcsb.org These structures reveal that the hexyl moiety of this compound binds in a hydrophobic pocket known as the H-site, while the glutathione portion occupies the G-site. pbrg.hunih.gov The high resolution allows for the observation of distinct conformations of the flexible alkyl chain, highlighting the nonspecific nature of the H-site. pbrg.hu

Crystal structures have also been solved for GSTs from other organisms, such as the plant Arabidopsis thaliana and the parasite Plasmodium falciparum, in complex with this compound. nih.govebi.ac.ukpdbj.org In the Arabidopsis thaliana GST, each subunit of the dimer was found to bind two molecules of this compound in the active site. nih.gov One molecule binds in a "productive" manner with multiple interactions, while the second binds "unproductively" with weaker contacts. nih.gov The structure of a delta class GST from Anopheles dirus complexed with this compound revealed an aromatic 'zipper' in the H-site, which contributes to the binding of the hydrophobic substrate. rcsb.org These crystallographic studies are crucial for understanding the structural basis of ligand binding, enzyme catalysis, and specificity.

Table 1: Selected PDB Entries for this compound-Protein Complexes

| PDB ID | Protein | Organism | Resolution (Å) |

| 1K3L | Glutathione S-transferase A1-1 | Homo sapiens | 1.50 |

| 1K3Y | Glutathione S-transferase A1-1 | Homo sapiens | 1.30 |

| 2AAW | Glutathione S-transferase | Plasmodium falciparum | 2.40 |

| 3G7J | Delta class Glutathione S-transferase | Anopheles dirus | 2.15 |

| 1GSU | Glutathione S-transferase | Arabidopsis thaliana | 2.20 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations complement the static pictures from X-ray crystallography by providing insights into the dynamic behavior of this compound binding to proteins. nih.gov These computational studies explore the conformational flexibility of both the ligand and the protein, offering a deeper understanding of the binding process and mechanism of inhibition. nih.govnih.gov

MD simulations have been used to investigate the binding of this compound (GTX) to Glutathione S-transferase from the cattle tick Rhipicephalus (Boophilus) microplus (RmGST). nih.govnih.govresearchgate.net These simulations revealed that while the natural substrate GSH binds rigidly within the G-site, the more flexible this compound occupies both the G-site and the H-site. nih.govnih.gov The aliphatic hexyl chain of this compound protrudes into the H-site, which is suggested to be key to its dual role in preventing both the conjugation reaction and the binding of other substrates. nih.govmdpi.com

In the RmGST-GTX complex, the flexible peptide core of this compound forms various interactions, in contrast to the more constrained interactions of GSH. nih.govnih.gov These simulations provide a molecular basis for the inhibitory action of this compound and can guide the development of novel inhibitors. nih.govnih.gov The use of MD simulations is a growing area of research for understanding the complex dynamics of protein-ligand interactions. nih.govmdpi.com

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding sites, conformational changes, and dynamics. ceitec.czspringernature.com this compound has been used in NMR studies to probe its interaction with proteins.

One notable study used NMR spectroscopy to re-examine the interaction between macrophage migration inhibitory factor (MIF) and glutathione. nih.gov While previous reports suggested an interaction, this NMR study found no evidence of binding between MIF and glutathione itself. nih.gov However, the study did confirm that this compound binds to MIF with a dissociation constant (Kd) of 2.5 +/- 0.6 mM. nih.gov Using NMR, the binding site for this compound was identified and found to be clustered around the N-terminal proline, which is also the catalytic site for the dopachrome tautomerase activity of MIF. nih.gov

NMR studies, often in conjunction with other techniques like isothermal titration calorimetry, provide a detailed thermodynamic and structural description of ligand binding. rcsb.org For instance, while not directly an NMR study, the findings from calorimetric titrations of this compound binding to a GST mutant were noted to be consistent with previous NMR data. rcsb.orgnih.govcapes.gov.br

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to monitor changes in the local environment of fluorescent amino acid residues, such as tryptophan, upon ligand binding. The binding of this compound to proteins often induces changes in their intrinsic fluorescence, providing a means to study the binding event and associated conformational changes. core.ac.uknih.gov

The binding of this compound to porcine GST P1-1 quenches the protein's intrinsic tryptophan fluorescence by about 20% without shifting the emission maximum, suggesting a direct interaction with a tryptophan residue at the G-site. core.ac.uk In contrast, studies on rat GST isoenzyme A1-1 showed that the addition of this compound causes an increase in the steady-state fluorescence intensity, while the substrate glutathione has no effect. nih.gov This indicates that the binding of the hexyl moiety induces a conformational change that alters the environment of a tryptophan residue (Trp 21) not in direct contact with the ligand. nih.gov

Time-resolved fluorescence measurements have further detailed these interactions. For substrate-free rat GST, Trp 21 fluorescence exhibits three exponential decays. nih.gov In the presence of this compound, the lifetime values change, indicating a shift in the conformational landscape of the protein. nih.gov These fluorescence studies demonstrate that this compound binding can induce both local and long-range conformational adjustments in proteins. nih.govcapes.gov.br

Conformational Stability Studies

The conformational stability of this compound is primarily characterized through its interaction with target proteins, particularly glutathione S-transferases (GSTs). Studies of the compound in its unbound state are not extensively reported in the literature; however, its bound-state conformation has been elucidated through X-ray crystallography and molecular dynamics simulations.

X-ray crystallography studies of this compound in complex with various GSTs reveal that the molecule possesses significant conformational flexibility. rcsb.orgnih.gov When bound to the active site of human GSTA1-1, for instance, the alkyl chain of this compound has been observed to adopt distinct conformations. rcsb.org This reflects the non-specific nature of the hydrophobic substrate-binding site (H-site) of the enzyme. rcsb.org The glutathione portion of the molecule typically binds in a more defined manner to the G-site, while the hexyl chain extends into the H-site. nih.govexpasy.org

Molecular dynamics simulations have further illuminated the flexible nature of this compound within the enzyme's binding pocket. nih.gov These studies, such as those on Rhipicephalus (Boophilus) microplus GST, show that while the glutathione core remains relatively rigid within the G-site, the hexyl moiety is flexible and can occupy both the G- and H-sites. nih.govexpasy.org This flexibility is proposed to be crucial for its role as a GST inhibitor, as it can effectively block the binding of other substrates. nih.govexpasy.org In some crystal structures, such as the complex with a mutant of human GSTA1-1, distinct conformations of the this compound alkyl chain are observed, underscoring the adaptable nature of the ligand within the binding pocket. rcsb.org NMR studies on human class Pi GST P1-1 have also shown that binding of this compound induces a single, stable conformation in a region of the enzyme that is otherwise flexible in its unliganded state. nih.gov

Binding Energetics and Thermodynamics

The thermodynamic profile of this compound binding to its target enzymes has been investigated using techniques such as isothermal titration calorimetry (ITC). These studies provide quantitative data on the energetic forces driving the interaction.

Research on the binding of this compound to a mutant of human glutathione S-transferase P1-1 (Y49F) revealed that the binding is enthalpically favorable and entropically unfavorable across the studied temperature range. researchgate.net The binding affinity for the mutant enzyme was found to be lower than for the wild-type, a difference attributed mainly to a change in entropy. researchgate.net A significant negative heat capacity change (ΔCp) was also observed, which is indicative of a specific binding interface with a substantial hydrophobic component. researchgate.net

Similarly, ITC studies on the interaction of this compound with human eukaryotic elongation factor 1 gamma (heEF1γ) showed that the binding is both enthalpically favorable and entropically driven. rcsb.org The thermodynamic parameters for the binding of this compound and its parent compound, glutathione (GSH), to the Y49F mutant of human GST P1-1 are summarized in the table below.

Table 1: Thermodynamic Parameters for Ligand Binding to Y49F hGST P1-1

| Ligand | ΔG⁰ (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔCp (cal K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| This compound | - | - | - | -333.6 ± 28.8 researchgate.net |

Note: Specific values for ΔG⁰, ΔH, and -TΔS were not provided in the abstract.

These thermodynamic data are crucial for understanding the molecular recognition process and for the rational design of more potent and selective enzyme inhibitors. The large negative heat capacity change associated with this compound binding, for example, points to the burial of a significant amount of nonpolar surface area upon complex formation. researchgate.net

In Vitro and In Vivo Models for Biological Activity Evaluation

This compound is widely used as a model inhibitor of glutathione S-transferases in a variety of in vitro and in vivo experimental systems to probe the function of these enzymes.

In Vitro Models:

In vitro studies typically involve enzyme inhibition assays to determine the potency of this compound against various GST isoforms. For example, this compound has been used as a reference inhibitor in studies of novel benzazole derivatives targeting human GST P1-1, where it exhibited an IC₅₀ value of approximately 20 µM. auremn.org.br It has also been employed as a known reversible inhibitor to validate experimental methods in studies of GST inhibition by dopamine (B1211576) and its metabolites. core.ac.uk Furthermore, in assays comparing the inhibitory effects of a compound, CB-27, on Plasmodium berghei GST (PbGST) and human GST (hGST), this compound was used as a positive control. rcsb.org

The inhibitory activity of this compound has been quantified in various models, as shown in the table below.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Organism | Assay Type | Measured Activity (EC₅₀/IC₅₀) |

|---|---|---|

| Plasmodium berghei | Parasite growth inhibition | 6.9 µM (EC₅₀) rcsb.org |

In Vivo Models:

The biological activity of this compound has also been assessed in vivo. In a study using a rodent model for malaria, this compound was shown to inhibit the growth of P. berghei during its intra-erythrocytic stages. rcsb.org This finding supports the essential role of GST for the parasite's survival and validates it as a potential drug target. rcsb.org this compound is also recognized for its use as a synergist with insecticides to combat resistance in organisms like the tick Rhipicephalus (Boophilus) microplus, where enhanced GST activity is a resistance mechanism. expasy.org

These in vitro and in vivo models are essential for characterizing the biological effects of this compound and for understanding the broader physiological and toxicological roles of the GSTs it inhibits.

Future Directions and Translational Research

Development of Novel Therapeutic Agents

Glutathione (B108866) S-transferases are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of xenobiotic and endogenous compounds. oup.comwikipedia.org However, the overexpression of certain GST isozymes has been implicated in the development of resistance to chemotherapy agents in various cancer cells. researchgate.net By catalyzing the detoxification of anticancer drugs, GSTs can reduce their efficacy, leading to treatment failure. researchgate.net

S-hexylglutathione, as a competitive inhibitor of GSTs, presents a promising strategy to overcome this resistance. medchemexpress.comscbt.com By blocking the active site of GSTs, this compound can prevent the detoxification of chemotherapeutic drugs, thereby sensitizing resistant cancer cells to treatment. researchgate.net This has led to research into this compound and its derivatives as potential adjuvants in cancer chemotherapy. researchgate.netontosight.ai Preclinical studies have suggested its potential as a therapeutic agent in diseases like cancer and neurodegenerative disorders due to its antioxidant and detoxifying effects. ontosight.ai The increased lipophilicity of this compound, compared to glutathione, may allow for better cell penetration and interaction with cellular membranes, enhancing its biological activity. ontosight.ainetascientific.com

| Property | Description | Source |

| Target Enzyme | Glutathione S-transferase (GST) | medchemexpress.comscbt.com |

| Mechanism of Action | Competitive inhibitor | medchemexpress.com |

| Therapeutic Potential | Adjuvant in cancer chemotherapy, neuroprotection | researchgate.netontosight.ai |

| Advantage | Increased lipophilicity for better cell penetration | ontosight.ainetascientific.com |

Optimization of Insecticide Resistance Management Strategies

The evolution of insecticide resistance in agricultural pests and disease vectors is a significant threat to global food security and public health. nih.govugent.be One of the key mechanisms of resistance involves the increased metabolic detoxification of insecticides by enzymes such as glutathione S-transferases. nih.govugent.beajol.infomdpi.com GSTs can confer resistance by directly metabolizing insecticides or by protecting the insect from oxidative stress induced by insecticide exposure. nih.govugent.beijbs.com

This compound is a well-established inhibitor of insect GSTs and is widely used as a synergist to enhance the efficacy of insecticides. nih.govresearchgate.netnih.gov By inhibiting GST activity, this compound prevents the breakdown of the insecticide, allowing it to reach its target site in the insect. nih.govresearchgate.netnih.gov Molecular dynamics simulations have been employed to understand the binding of this compound to the active site of insect GSTs, such as that from the cattle tick Rhipicephalus (Boophilus) microplus. nih.govresearchgate.netnih.gov These studies reveal that the hexyl group of this compound protrudes into the hydrophobic H-site of the enzyme, which normally binds the insecticide, while the glutathione portion occupies the G-site. nih.govresearchgate.netnih.govmdpi.com This dual occupancy suggests that this compound can prevent both the binding of the insecticide and the conjugation reaction. nih.govnih.gov

The crystal structure of a delta-class GST from the malaria vector Anopheles gambiae in complex with this compound has provided further insights into its inhibitory mechanism and a basis for modeling the binding of insecticides like DDT. pdbj.org This knowledge is crucial for designing more effective insecticide resistance management strategies. The use of this compound in laboratory assays, such as through its immobilization on agarose (B213101) beads for affinity purification of GSTs, further aids in the characterization of resistance-associated enzymes. who.intgbiosciences.com

| Research Area | Application of this compound | Key Findings | Source |

| Insecticide Synergism | Inhibition of insect GSTs to increase insecticide efficacy. | Prevents metabolic detoxification of insecticides. | nih.govresearchgate.netnih.gov |

| Molecular Modeling | Understanding the binding mechanism to insect GSTs. | The hexyl group occupies the hydrophobic H-site, preventing insecticide binding. | nih.govresearchgate.netnih.govmdpi.com |

| Structural Biology | Elucidating the crystal structure of insect GSTs in complex with the inhibitor. | Provides a basis for understanding insecticide binding and resistance. | pdbj.org |

| Biochemical Assays | Affinity purification of GSTs for characterization. | Facilitates the study of resistance-associated enzymes. | who.intgbiosciences.com |

Applications in Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. One approach involves conjugating drugs to ligands that are recognized by specific transporters or receptors on target cells. google.com Glutathione and its derivatives are being explored as such ligands, given the presence of glutathione transporters on various cell types. google.com

This compound, with its modified structure, offers potential advantages in this area. netascientific.comchemimpex.com Its increased lipophilicity due to the hexyl chain can improve its ability to cross cell membranes compared to unmodified glutathione. netascientific.comchemimpex.com This property makes it an attractive candidate for enhancing the cellular uptake of conjugated drugs. netascientific.comchemimpex.com Research in this area is exploring the use of this compound to improve the bioavailability of certain drugs, with potential applications in cancer therapy where targeted delivery is crucial. netascientific.comchemimpex.com While still an emerging area of research, the use of this compound in drug delivery systems holds promise for improving the therapeutic index of various pharmacological agents. netascientific.comgoogle.comchemimpex.com

Q & A

Q. What experimental protocols are recommended for using s-Hexylglutathione in affinity chromatography for glutathione S-transferase (GST) purification?

this compound is widely employed as a ligand in affinity matrices for GST purification. A standard protocol involves equilibrating this compound-agarose resin with buffer (e.g., 50 mM sodium phosphate, pH 6.5, 150 mM NaCl), loading GST-containing lysate, washing with buffer to remove non-specific proteins, and eluting GST isoforms using competitive ligands like reduced glutathione (10–20 mM). Yield and purity depend on resin capacity, flow rate, and elution conditions. Ensure reproducibility by documenting resin batch, buffer composition, and incubation times .

Q. How does this compound function as a competitive inhibitor in GST activity assays?

this compound competes with glutathione (GSH) for binding to the GST active site (G site), making it useful for kinetic studies. To validate inhibition, pre-incubate GST with varying concentrations of this compound (e.g., 0.1–10 mM) before adding GSH and substrate (e.g., 1-chloro-2,4-dinitrobenzene). Measure residual activity spectrophotometrically and calculate IC₅₀ or Ki values. Include controls with excess GSH to confirm competitive binding .

Q. What are the critical parameters for ensuring reproducibility in GST purification using this compound affinity chromatography?

Key parameters include:

- Resin selection : this compound-agarose shows higher specificity compared to bromosulphopthalein or Cibachrome blue matrices .

- Buffer pH and ionic strength : Optimal binding occurs at pH 6.5–7.5 with 100–200 mM NaCl to minimize non-specific interactions .

- Elution strategy : Stepwise or gradient elution with GSH reduces contamination from weakly bound proteins. Document resin lot numbers and storage conditions to address batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in GST isoform specificity when using this compound-based affinity matrices?

Contradictions may arise due to isoform-specific binding affinities. For example, GST IV binds strongly to this compound-agarose, while other isoforms require modified elution conditions. Address this by:

- Performing isoform-specific activity assays post-purification.

- Using orthogonal techniques like ion-exchange chromatography or mass spectrometry to verify purity.

- Referencing structural data (e.g., X-ray crystallography) to analyze active-site variations affecting ligand binding .

Q. What methodological adjustments improve yield in this compound-based GST purification without compromising purity?

Yield losses often occur due to harsh elution conditions or resin overloading. To optimize:

- Pre-clear lysate : Use centrifugation or filtration to remove debris before column loading.

- Gradient elution : Apply a 0–20 mM GSH gradient to separate isoforms with subtle binding differences.

- Add stabilizing agents : Include 5% glycerol or 1 mM DTT in buffers to prevent protein denaturation during elution .

Q. How can computational modeling complement experimental studies of this compound-GST interactions?

Molecular dynamics (MD) simulations or docking studies can predict binding modes and affinity differences between GST isoforms. For example:

- Use crystal structures of GST-s-hexylglutathione complexes (e.g., PDB ID 1GSH) as templates.

- Simulate ligand binding under varying pH or ionic conditions to guide experimental design.

- Validate predictions with mutagenesis (e.g., K211H/E215H mutants) and activity assays .

Q. What strategies address non-specific binding in activity-based probes (ABPs) targeting GSTs when using this compound as a competitor?

ABPs like GST-ABP-G may show off-target binding. To enhance specificity:

- Pre-treat lysates with this compound (1–5 mM) to block G sites before adding ABPs.

- Combine with H site inhibitors (e.g., ethacrynic acid) for dual-site competition.

- Use LC-MS/MS to confirm probe localization to GST active sites .

Methodological Best Practices

Q. How should researchers document this compound usage to ensure experimental replicability?

Include in the methods section:

- Source and purity : Vendor, catalog number, and lot-specific details (e.g., Sigma-Aldrich S1312).

- Buffer conditions : Exact pH, ionic strength, and temperature during binding/elution.

- Instrumentation : Column dimensions, flow rates, and detection wavelengths. Raw data (e.g., chromatograms) and resin performance metrics should be in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound inhibition studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit inhibition curves and calculate IC₅₀. Report confidence intervals and compare models (e.g., competitive vs. non-competitive inhibition) using Akaike’s Information Criterion (AIC). Replicate experiments ≥3 times to account for biological variability .

Q. How can researchers integrate this compound-based assays with emerging techniques like single-molecule spectroscopy?

- Functionalize this compound with fluorophores (e.g., Cy5) for real-time binding studies using total internal reflection fluorescence (TIRF) microscopy.

- Couple with microfluidic devices to monitor GST-s-hexylglutathione interactions under shear stress.

Validate findings with traditional kinetics to ensure compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。